Atracurium dioxalate is synthesized from tetrahydropapaverine, which is a precursor in the synthesis of various isoquinoline derivatives. The compound is classified as a neuromuscular blocking agent, specifically an intermediate-acting non-depolarizing muscle relaxant. Its primary therapeutic use is in facilitating intubation and providing muscle relaxation during surgery .
The synthesis of atracurium dioxalate involves several key steps:
Atracurium dioxalate features a complex molecular structure characterized by multiple functional groups conducive to its pharmacological activity. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Atracurium dioxalate participates in several chemical reactions that are crucial for its pharmacological effects:
Atracurium dioxalate acts as a competitive antagonist at the neuromuscular junction by binding to the alpha subunit of the nicotinic acetylcholine receptor. This binding prevents acetylcholine from eliciting muscle contraction:
Atracurium dioxalate is primarily employed in medical settings as a neuromuscular blocker during anesthesia:
The development of atracurium dioxalate represents a paradigm shift in neuromuscular blocking agents (NMBAs), originating from systematic efforts to overcome the limitations of natural curare alkaloids. Early neuromuscular blockers like d-tubocurarine, derived from South American arrow poisons, demonstrated effective muscle relaxation but carried significant clinical drawbacks. These naturally occurring compounds exhibited unpredictable pharmacokinetics, prolonged duration of action, and cumulative toxic effects due to their dependence on renal and hepatic elimination pathways [6] [9].
The structural breakthrough came with the development of the benzylisoquinolinium core, a synthetic framework designed to retain the neuromuscular blocking efficacy of curare while enabling precise chemical modifications. Researchers at the Wellcome Research Laboratories strategically engineered this core structure by:
This molecular engineering approach yielded a novel class of bis-benzyltetrahydroisoquinolinium compounds that combined the pharmacological efficacy of natural alkaloids with the pharmacokinetic predictability of synthetic drugs. Atracurium emerged as a complex mixture of ten stereoisomers, with the 1R-cis,1'R-cis isomer (later developed as cisatracurium) demonstrating the most favorable pharmacological profile [9]. The structural progression from natural curare to synthetic benzylisoquinolinium derivatives is exemplified in the following comparative analysis:
Table 1: Evolution from Natural to Synthetic Neuromuscular Blocking Agents
Compound Type | Representative Agent | Key Structural Features | Clinical Limitations |
---|---|---|---|
Natural Alkaloid | d-Tubocurarine | Monoquaternary benzylisoquinoline | Hypotension, histamine release, prolonged duration |
Early Synthetic | Gallamine | Tris-quaternary ammonium salt | Vagolytic effects, renal elimination dependence |
Benzylisoquinolinium | Atracurium | Bis-quaternary diester structure | Controlled metabolism, minimal cardiovascular effects |
The revolutionary pharmacokinetic innovation in atracurium's design was the strategic incorporation of molecular features enabling Hofmann elimination – a non-enzymatic chemical degradation pathway independent of organ function. This chemical strategy directly addressed the critical limitation of earlier neuromuscular blockers: their dependence on hepatic metabolism or renal excretion, which resulted in unpredictable duration and cumulative effects in patients with organ dysfunction [1] [6].
The molecular design leveraged temperature- and pH-dependent decomposition through:
This dual degradation pathway was confirmed through sophisticated pharmacokinetic modeling that distinguished between organ-dependent (Clₒᵣgₐₙ ≈ 3.0 ml·kg⁻¹·min⁻¹) and non-organ-dependent clearance (Clₙₒₙₒᵣgₐₙ ≈ 1.9 ml·kg⁻¹·min⁻¹), with Hofmann elimination occurring from both central and peripheral compartments [3]. The chemical equation for Hofmann elimination yields laudanosine as a primary metabolite, which despite early concerns about potential neuroexcitatory effects, demonstrated minimal clinical significance at therapeutic doses due to its relatively low concentrations [1] [6].
Table 2: Metabolic Pathways of Atracurium Dioxalate
Metabolic Pathway | Chemical Process | Environmental Dependence | Contribution to Total Clearance | Key Metabolite |
---|---|---|---|---|
Hofmann Elimination | Spontaneous decomposition at physiological pH/temperature | Enhanced by alkalinity, reduced by acidosis | ~55% | Laudanosine |
Ester Hydrolysis | Enzymatic cleavage by nonspecific esterases | Optimal at physiological pH | ~45% | Quaternary monoacrylate |
Organ-Dependent | Hepatic/Renal pathways | Impaired in organ dysfunction | <5% | None significant |
The chemical stability profile presented unique formulation challenges:
The environmental sensitivity of atracurium was paradoxically its greatest clinical advantage – the same molecular instability that complicated pharmaceutical development ensured predictable termination of neuromuscular blockade regardless of patient hepatic or renal status, representing a true revolution in anesthetic safety [1] [6].
The commercialization of atracurium besylate (marketed as Tracrium®) represented a watershed moment in anesthesia pharmacology, culminating decades of research into safer neuromuscular blocking agents. The intellectual property landscape emerged from foundational work by Stenlake and colleagues who systematically explored the structure-activity relationships of tetrahydroisoquinolinium derivatives, ultimately filing key patents covering the bis-benzylisoquinolinium diester structure [4] [9].
The regulatory timeline featured several critical milestones:
The 1983 FDA approval was particularly significant as it represented the first organ-independent neuromuscular blocker available in the United States. The approval documentation highlighted two revolutionary pharmacological properties:
Following patent expiration, the drug transitioned to generic status with multiple manufacturers developing versions including:
The manufacturing synthesis typically proceeded through:
This synthetic route yielded the final compound as a mixture of stereoisomers with the 1R-cis,1'R-cis isomer demonstrating superior pharmacological properties, eventually developed separately as cisatracurium (Nimbex®) to minimize histamine release potential while retaining the organ-independent metabolism [1] [9].
Table 3: Atracurium Dioxalate Patent and Commercialization Timeline
Year | Milestone | Significance | Key Players/Events |
---|---|---|---|
1978-1979 | Initial Synthesis | Development of benzylisoquinolinium diester series | Wellcome Research Laboratories |
1980 | Core Patent Filed | Protection of molecular structure and manufacturing process | Stenlake, Waigh, et al. |
1983 | FDA Approval (Tracrium®) | First organ-independent NMBA in US market | Burroughs Wellcome Co. |
1984-1986 | International Expansion | Approval in EU, Japan, and other major markets | Worldwide regulatory submissions |
1990s | Generic Entry | Multiple manufacturers entering market | Cost reduction, formulation variations |
1995 | Cisatracurium Introduction | Single isomer development | Nimbex® (ABPI) |
The transition from patent-protected innovator product to multi-source generic medication significantly increased global accessibility while presenting new chemical manufacturing challenges:
These manufacturing considerations underscore the delicate balance between chemical stability and metabolic vulnerability that defines atracurium's unique pharmacological profile – a testament to the sophisticated chemical engineering underlying its development [4] [8].
Comprehensive Compound Nomenclature
Table 4: Chemical Identifiers for Atracurium Dioxalate
Identifier Type | Designation |
---|---|
Systematic Name | 5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate; oxalic acid |
CAS Registry | 64228-78-0 |
Molecular Formula | C₅₅H₇₂N₂O₁₆ |
Molecular Weight | 1017.164 g/mol |
Other Chemical Names | Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate; Atracurium oxalate; R-atracurium dioxalate; 1R,1R'-2,2'-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium] dioxalate |
Salt Specification | Dioxalate salt form |
Key Stereochemistry | Mixture of stereoisomers (predominantly 1R-cis,1'R-cis isomer) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2